Sulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The compound "4-(2-Bromoethoxy)benzenesulfonamide" is structurally related to various benzenesulfonamide derivatives that have been synthesized and evaluated for their potential as therapeutic agents. These derivatives have been found to exhibit a variety of pharmacological properties, including inhibition of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), as well as antitumor and antimicrobial activities.
Molecular Structure Analysis
This structure has been confirmed through techniques such as X-ray crystallography [, ].
Examples:
Reaction with amines: 4-(2-bromoethoxy)benzenesulfonamide can react with primary or secondary amines to yield substituted aminoethoxybenzenesulfonamides. This reaction is often used to introduce diverse amine moieties, expanding the structural diversity and potential biological activities of the resulting compounds [].
Reaction with thiols: Similar to amines, thiols can also substitute the bromine atom, leading to thioethoxybenzenesulfonamide derivatives [].
Applications in Various Fields
Medical Applications
In the medical field, benzenesulfonamide derivatives have shown promise as therapeutic agents for various conditions. The COX-2 inhibitor JTE-522 is currently in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain1. The anticonvulsant action of certain derivatives against seizures in animal models suggests potential applications in the treatment of epilepsy2. Additionally, some derivatives have demonstrated cytotoxic activities against tumor cells, indicating their potential use in cancer therapy3.
Antimicrobial and Antitumor Activity
The antimicrobial activities of benzenesulfonamide derivatives have been observed, with certain compounds showing improved activity with the introduction of nitrogen heteroatoms in the ring structure6. This suggests their potential use as antimicrobial agents. Furthermore, the antitumor activity of these compounds has been evaluated, with some showing remarkable activity and selectivity toward specific cancer cell lines, such as non-small cell lung cancer and melanoma5.
Biochemical Research
In biochemical research, the inhibition of kynurenine 3-hydroxylase by benzenesulfonamide derivatives provides a tool for investigating the pathophysiological role of the kynurenine pathway in neuronal injury4. These compounds can be used to modulate the levels of kynurenic acid in the brain, which may have implications for the study of neurodegenerative diseases.
Related Compounds
1. (4-(2-Bromoethoxy)phenyl)(phenyl)methanone []
Compound Description: (4-(2-Bromoethoxy)phenyl)(phenyl)methanone is described as a key intermediate in synthesizing substituted 3-aryloxypropiononitriles []. The crystal structure of this compound has been determined, revealing a gauche conformation in the bromoethoxy group and a short Br...O intramolecular interaction.
2. 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde []
Compound Description: 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde is another compound identified in the literature, with its crystal structure determined at 225 K [].
Compound Description: 4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide is a novel, selective carbonic anhydrase II inhibitor studied for its biotransformation in rats and rabbits []. Researchers identified N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide as the primary metabolite.
Compound Description: This compound was synthesized from chelidamic acid through a multi-step process, ultimately involving reduction with sodium borohydride and iodine []. The structure was characterized using infrared spectroscopy, elemental analysis, and 1H-NMR.
5. 4-(2-Methyloxazol-4-yl)benzenesulfonamide []
Compound Description: This compound is identified as a selective inhibitor of human monoamine oxidase B (MAO-B) []. It demonstrated potent inhibitory activity against MAO-B (IC50 = 3.47 μM) with minimal cytotoxicity. Molecular docking studies revealed its binding interactions with the substrate cavity of MAO-B.
Compound Description: This compound serves as a ligand forming complexes with various metal ions []. Spectral and analytical studies suggest it acts as a monobasic bidentate ligand coordinating through a nitrogen atom from the azo group and an ionized hydroxyl oxygen. The resulting metal complexes exhibited promising antimicrobial activity against fungal and bacterial strains and showed antitumor activity against the HEPG2 cell line.
Compound Description: This compound acts as a bidentate ligand forming complexes with metal ions like Sn(II), Ni(II), Zn(II), Cd(II), and Cu(II) []. These complexes, characterized using various spectroscopic techniques, were then investigated for their ability to photostabilize poly(vinyl chloride) (PVC) films.
Compound Description: This compound represents a scaffold explored for developing potent and selective inhibitors of 12-lipoxygenase (12-LOX) []. Derivatives of this compound exhibited promising inhibitory activity against 12-LOX and demonstrated favorable ADME properties.
Compound Description: This compound has been studied using X-ray diffraction techniques and DFT calculations []. Its structural features and electronic properties were elucidated, providing insights into its potential applications.
Compound Description: This Schiff base ligand forms complexes with various metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) []. Characterization studies using IR, UV, 1H and 13C NMR, and other techniques indicated an octahedral geometry for these complexes. The ligand and its complexes exhibited antimicrobial activity and displayed fluorescence properties.
11. N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide and N-(4-hydroxy-4-methyl-cyclohexyl)-4-(2-pyridyl)benzenesulfonamide []
Compound Description: These compounds are highlighted for their therapeutic potential in treating various inflammatory and autoimmune diseases, bone loss disorders, and certain cancers [].
Compound Description: The crystal structure of this compound has been determined, revealing the presence of intermolecular hydrogen bonds influencing its crystal packing [].
Compound Description: The crystal structure of this compound has been elucidated, revealing its molecular conformation and the presence of intermolecular hydrogen bonds contributing to its crystal packing [].
Compound Description: T0901317 is identified as a novel retinoic acid receptor-related orphan receptor-α/γ inverse agonist []. It exhibits high affinity for RORα and RORγ, modulating their transcriptional activity and potentially offering therapeutic benefits in metabolic and immune disorders.
Compound Description: The crystal structure of this compound has been solved, providing insights into its molecular geometry and intermolecular interactions [].
Compound Description: This compound is reported to exist in two polymorphic forms, both characterized by X-ray crystallography []. The study highlights the impact of different crystal packing arrangements on the molecular conformation of this benzenesulfonamide derivative.
Compound Description: The crystal structure of this compound has been determined, revealing its molecular conformation and the presence of intermolecular hydrogen bonds influencing its crystal packing [].
19. 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106) and 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL107) []
Compound Description: AL106 and AL107 are benzenesulfonamide analogs investigated for their anti-glioblastoma (GBM) activity []. AL106, in particular, showed promising anti-GBM activity with an IC50 of 58.6 μM and low toxicity in non-cancerous cells. Molecular docking studies suggest AL106 interacts with the active site of TrkA, a potential therapeutic target for GBM.
Compound Description: Pazopanib is a potent pan-vascular endothelial growth factor receptor (VEGFR) inhibitor currently under clinical development for treating renal-cell cancer and other solid tumors []. It disrupts VEGF signaling, inhibiting tumor angiogenesis and growth.
21. N-acetyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate and N-acetyl-4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate []
Compound Description: The crystal structures of these two compounds have been determined, revealing their molecular geometries and hydrogen-bonding patterns [].
Compound Description: The crystal structure of this compound has been solved, providing insights into its molecular geometry and hydrogen-bonding interactions [].
23. Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) []
Compound Description: PIB-SOs and PIB-SAs are potent combretastatin A-4 (CA-4) analogs designed based on the phenyl 2-imidazolidinone moiety, a bioisostere of the trimethoxyphenyl group found in colchicine and other ligands of the colchicine-binding site (C-BS) []. These compounds exhibit cytocidal activity and bind to the C-BS, suggesting their potential as antimitotics.
Compound Description: TH2TH has been investigated using DFT calculations to elucidate its electronic structure and properties []. Molecular docking studies were also performed to assess its potential pharmacological properties.
Compound Description: This series of compounds was synthesized from celecoxib and evaluated for their anti-inflammatory activity and ulcerogenic potential []. Several compounds showed promising anti-inflammatory effects comparable to celecoxib with minimal ulcerogenic effects.
Compound Description: A series of novel trisubstituted pyrazoline derivatives incorporating a benzenesulfonamide moiety was designed and synthesized []. These compounds were evaluated for their anti-inflammatory activity in vitro using the egg-white paw edema method and demonstrated moderate to strong inhibitory effects. Molecular docking studies supported the observed biological activity, suggesting these compounds could interact with the COX-2 enzyme.
27. 1,4-Benzenesulfonamide Derivatives []
Compound Description: This study focused on developing novel glyoxalase I (Glx-I) inhibitors as potential anticancer agents []. A series of 1,4-benzenesulfonamide derivatives was designed, synthesized, and evaluated for their inhibitory activity against human Glx-I. Several compounds demonstrated potent Glx-I inhibitory activity, with some exhibiting IC50 values below 10 μM. Molecular docking studies provided insights into their binding modes within the Glx-I active site.
28. Zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base []
Compound Description: This study describes the synthesis and characterization of a novel zinc(II) phthalocyanine complex peripherally substituted with benzenesulfonamide units containing a Schiff base []. The compound's spectroscopic, aggregation, photophysical, and photochemical properties were investigated in dimethyl sulfoxide. The results indicated that the zinc(II) phthalocyanine complex possesses favorable properties for potential use as a photosensitizer in photodynamic therapy.
Compound Description: This study involved synthesizing a series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives and evaluating their anticancer activity []. Some compounds demonstrated a high cytotoxic effect in HeLa cancer cells with minimal toxicity towards non-tumor cells. Mechanistic studies suggested that these compounds induce apoptosis in cancer cells.
Compound Description: This study aimed to discover novel antimicrobial agents against multidrug-resistant Mycobacterium abscessus complex (MAC) []. Researchers designed and synthesized a series of benzenesulfonamide-bearing functionalized imidazole or S-alkylated derivatives and evaluated their antimicrobial activity against MAC strains. Notably, a benzenesulfonamide-bearing imidazole-2-thiol compound with a 4-CF3 substituent on the benzene ring displayed potent activity against various mycobacterial strains, surpassing the efficacy of some reference antibiotics.
Compound Description: Researchers synthesized a new series of N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl) benzenesulfonamide derivatives and N‐(1‐(2‐chloropyrimidin‐4‐yl)‐6‐ethoxy‐1H‐indazol‐5‐yl) benzenesulfonamide derivatives []. These compounds were evaluated for their antioxidant, antifungal, and antibacterial activities. Molecular docking studies provided insights into their potential binding interactions with target proteins.
32. (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino)-benzenesulfonamide (HL) and its MoO2 (II) complex []
Compound Description: This study focused on the synthesis, characterization, and DFT studies of the Schiff base ligand (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino)-benzenesulfonamide (HL) and its MoO2(II) complex []. The research provided insights into the molecular structure, electronic properties, and potential pharmacological activity of these compounds.
Compound Description: This compound's crystal structure has been determined, revealing the presence of π–π interactions and N—H⋯N hydrogen-bonding interactions influencing its crystal packing [].
Compound Description: This study examined the effect of substituents on the photophysical properties of 4-(2-substitutedhydrazinyl)benzenesulfonamide derivatives []. The aryl part of the hydrazinyl group was varied, and the resulting compounds were studied using UV-Vis absorption, steady-state, and time-resolved fluorescence spectroscopy.
Compound Description: This compound was synthesized and characterized using FTIR and electronic spectroscopy []. Computational studies, including DFT calculations, were performed to investigate its electronic structure, HOMO-LUMO energies, and molecular electrostatic potential. Molecular docking studies were also conducted to assess its potential biological activity.
Mechanism of Action
The mechanism of action of benzenesulfonamide derivatives is often linked to their ability to inhibit key enzymes. For instance, COX-2 inhibitors are valuable in the treatment of inflammation and pain, with selectivity for COX-2 over COX-1 being a critical factor in reducing side effects1. The introduction of a fluorine atom in certain derivatives has been shown to enhance this selectivity, leading to the development of potent COX-2 inhibitors like JTE-5221. Similarly, benzenesulfonamide derivatives have been reported to inhibit human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes, including fluid secretion, respiration, and the pathophysiology of certain neurological disorders2. Inhibition of these enzymes can lead to anticonvulsant effects, as demonstrated in animal models2. Other derivatives have been found to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is implicated in neurodegenerative diseases4.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.